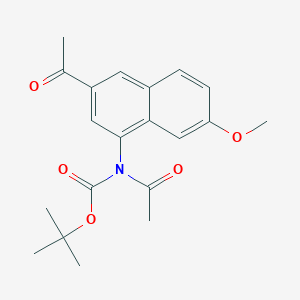

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry and biology.

Méthodes De Préparation

The synthesis of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate typically involves the protection of amino functions using tert-butyl groups. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the appropriate amine . The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Analyse Des Réactions Chimiques

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Lead Compound in Drug Discovery

The unique structure of tert-butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate suggests potential biological activity, positioning it as a promising lead compound in drug discovery. Its ability to interact with biological targets can be explored through binding affinity studies, which may reveal its mechanism of action and therapeutic potential.

Mechanistic Studies

Research into the compound's interactions with various biological molecules can provide insights into its pharmacodynamics and pharmacokinetics. Investigating its solubility and stability in different solvents is crucial for effective formulation development, allowing for optimal delivery methods in therapeutic applications.

Case Study: Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of naphthalene are known for their cytotoxic effects against various cancer cell lines. Further exploration of this compound could yield valuable data on its efficacy in cancer treatment.

Agricultural Applications

Pesticide Development

Given the structural similarities to known agrochemicals, this compound may serve as a foundation for developing new pesticides or herbicides. Compounds with methoxynaphthalene structures have been studied for their potential as bioactive agents against pests and diseases in crops.

Case Study: Insecticidal Properties

Research has shown that naphthalene derivatives can exhibit insecticidal properties. By modifying the structure of this compound, researchers could develop formulations that effectively target specific agricultural pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine and the corresponding tert-butyl carbamate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparaison Avec Des Composés Similaires

Similar compounds to tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate include:

tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.

tert-Butyl methyl ether: Used as a solvent and fuel additive.

tert-Butyl acetate: Used as a solvent in coatings and adhesives.

The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amino groups, making it valuable in synthetic chemistry and drug development .

Activité Biologique

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C20H23NO5

- CAS Number : 871731-76-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from diverse studies:

Anti-inflammatory Activity

A study demonstrated that compounds structurally similar to this compound showed significant anti-inflammatory effects. For instance, compounds synthesized from similar frameworks exhibited up to 54.239% inhibition in carrageenan-induced rat paw edema models compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has shown that the compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease. In vitro studies indicated that the compound reduced amyloid beta (Aβ) aggregation by 85% at a concentration of 100 µM, suggesting its potential role in preventing neurodegenerative processes .

Detailed Research Findings

Case Studies

- Neuroprotective Study : In a study involving astrocytes treated with Aβ, the addition of this compound improved cell viability from 43.78% to 62.98%, indicating its protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .

- Anti-inflammatory Assessment : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines in animal models, showing promising results that warrant further exploration into their mechanisms of action .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor for β-secretase and acetylcholinesterase, key enzymes involved in the pathogenesis of Alzheimer's disease.

- Reduction of Cytokine Production : It demonstrates the ability to lower levels of TNF-α and other pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Propriétés

IUPAC Name |

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVALBVJKOAQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469651 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871731-76-9 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.